molecular formula C10H12N2O B105291 (1-ethyl-1H-benzimidazol-2-yl)methanol CAS No. 21269-78-3

(1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No. B105291
CAS RN: 21269-78-3
M. Wt: 176.21 g/mol
InChI Key: YPMCFIDLEKUBHI-UHFFFAOYSA-N
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Description

The compound "(1-ethyl-1H-benzimidazol-2-yl)methanol" is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are of significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science. The papers provided discuss various aspects of benzimidazole synthesis and properties, which can be related to the analysis of the compound .

Synthesis Analysis

The synthesis of 2-substituted benzimidazoles, which would include derivatives such as "(1-ethyl-1H-benzimidazol-2-yl)methanol," can be achieved through the condensation of 1,2-diaminoarenes and aldehydes. A green and scalable method has been reported where the reaction occurs in methanol as the solvent, at ambient temperature, and without the need for catalysts or additives. This method is notable for its high functional group tolerance and rapid reaction time of only one minute, making it an efficient protocol for the synthesis of benzimidazoles on a multi-gram scale .

Another approach involves the use of supercritical methanol as both a solvent and a carbon source in the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles. This process utilizes copper-doped porous metal oxides derived from synthetic hydrotalcites and is capable of producing benzimidazoles and N-methylbenzimidazoles in good yields. The method also allows for the conversion of 2-nitroanilines to benzimidazoles, which includes an additional reduction step prior to cyclization .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, as demonstrated by the study of a related compound, "5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol monosolvate." In this compound, the benzimidazole group and the naphthyloxy moiety are nearly orthogonal, and there is a notable disorder in the hydrogen atoms of the methanol molecule. The methanol acts as a hydrogen-bond acceptor and donor, forming chains along the crystal axis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, bis-(1H-benzimidazol-2-yl)-methanone, a related compound, can be prepared by the oxidation of bis-(1H-benzimidazol-2-yl)-methane using two methods: Fe(II)/O2 in an ethanol–water mixture or hydrogen peroxide in acetic acid. The products of these reactions are characterized by several spectroscopic techniques, indicating the versatility of benzimidazole compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The study of bis-(1H-benzimidazol-2-yl)-methanone revealed a low energy barrier between two conformations in the DMSO phase, suggesting flexibility in the molecular conformation. This flexibility can affect the compound's reactivity and interactions with other molecules. The compound's properties were characterized using various spectroscopic methods and theoretical calculations, which showed good agreement between experimental and theoretical data .

Scientific Research Applications

  • Synthesis and Structural Studies : This compound has been used in the synthesis of novel chemical structures. For instance, it was involved in the synthesis and structure determination of benzimidazo[1,2-c][1,2,3]thiadiazoles, which are a novel ring system (Tumkevičius et al., 2003). Another study reported the synthesis of bis-(1H-benzimidazol-2-yl)-methanone, exploring its crystal structure and vibrational spectroscopy (Miranda et al., 2009).

  • Development of Benzimidazole Derivatives : Benzimidazole derivatives have been synthesized for various applications, including enzymatic inhibition and solubilization studies. A notable example is the synthesis of three benzimidazole derivatives using a one-pot green protocol (Taj et al., 2020).

  • Catalytic Behaviors in Chemical Reactions : Studies have also focused on the catalytic properties of benzimidazole-related compounds. For instance, (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives were used in the study of ethylene oligomerization, demonstrating significant catalytic activities (Zhang et al., 2008).

  • Synthesis of Fluorescent Probes : This compound has been utilized in the synthesis of fluorescent probes. For example, a study involved the development of a bis-benzimidazolyl diamide-based fluorescent probe for detecting copper(II) ions (Mahiya & Mathur, 2013).

  • Green Chemistry Applications : It has also been used in green chemistry applications, such as a scalable, one-minute synthesis of benzimidazoles (Elumalai & Hansen, 2020).

  • Drug Synthesis and Pharmaceutical Applications : While avoiding details about drug use and dosage, it's notable that benzimidazole derivatives have been synthesized for potential pharmaceutical applications. However, it's essential to note that this summary does not include specific drug-related uses or dosage information.

Safety And Hazards

The safety data sheet (SDS) for “(1-ethyl-1H-benzimidazol-2-yl)methanol” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMCFIDLEKUBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355407
Record name (1-ethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-benzimidazol-2-yl)methanol

CAS RN

21269-78-3
Record name (1-ethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethyl-1H-benzimidazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

99.2 mg (0.67 mmol) 2-hydroxymethylbenzimidazole was dissolved in 3 ml methanol. Potassium carbonate (103.1 g, 0.75 mmol) and diethylsulfate (442 μl 3.38 mmol) were added to the reaction mixture. Solution was stirred and refluxed overnight. The reaction mixture was then evaporated to dryness and purified on silica using gradient elution (chloroform to 5% methanol in chloroform) to obtain white crystals of 1-ethyl-2-hydroxymethylbenzimidazole, 41 mg (32%).
Quantity
99.2 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
103.1 g
Type
reactant
Reaction Step Two
Quantity
442 μL
Type
reactant
Reaction Step Two

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